molecular formula C20H19N3O4S B2986830 4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 896356-72-2

4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2986830
CAS No.: 896356-72-2
M. Wt: 397.45
InChI Key: ITAAUVQVVZRYLR-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,3,4-oxadiazole derivatives characterized by a central oxadiazole ring linked to a 5,6,7,8-tetrahydronaphthalene moiety and a substituted benzamide group. The methanesulfonyl (-SO₂CH₃) substituent at the para position of the benzamide distinguishes it from other analogs.

Properties

IUPAC Name

4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-28(25,26)17-10-8-14(9-11-17)18(24)21-20-23-22-19(27-20)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAAUVQVVZRYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The tetrahydronaphthalenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions. The final step often involves the sulfonylation of the benzamide core using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzamides .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Substituent Variations in the Benzamide Moiety

The target compound’s benzamide group is modified with a methanesulfonyl group, while analogs feature diverse substituents, including halogens, alkoxy groups, and alkyl chains. Key examples include:

Compound ID/Name Substituent (Position) Synthesis Method Yield (%) HPLC Purity (%) Key Spectral Data (¹H NMR δ ppm) Reference
Target compound -SO₂CH₃ (para) Not explicitly described Not provided in evidence
N-(5-(5,6,7,8-THN-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) -CF₃ (meta) General Proc. B 15 95.5 7.96 (s, 1H, Ar-H), 12.53 (s, NH)
N-(5-(5,6,7,8-THN-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (7) -Br (para) General Proc. B 50 95.3 7.87 (d, J=8.0 Hz, 2H, Ar-H)
N-(5-(5,6,7,8-THN-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (8) -O-iPr (para) General Proc. A 12 97.9 4.65 (septet, J=6.0 Hz, 1H)
N-(5-(5,6,7,8-THN-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide (10) -OCH₃ (meta) General Proc. B 39 >95 3.94 (s, 3H, OCH₃)
N-(5-(5,6,7,8-THN-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethylbenzamide (16) -CH₂CH₃ (para) General Proc. A 40 >95 2.65 (q, J=7.5 Hz, 2H, CH₂)

Notes:

  • 5,6,7,8-THN-2-yl = 5,6,7,8-tetrahydronaphthalen-2-yl.
  • General Procedure A/B: Amide coupling using acyl chlorides or in situ activation of carboxylic acids with oxalyl chloride .

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and bromo (-Br) substituents enhance metabolic stability but reduce solubility. Compound 7 (Br-substituted) shows the highest yield (50%), likely due to favorable reactivity in coupling reactions .
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and isopropoxy (-O-iPr) groups improve solubility but may reduce target binding affinity. Compound 8 (-O-iPr) has the lowest yield (12%), possibly due to steric hindrance .
  • Methanesulfonyl (-SO₂CH₃) : This group in the target compound is strongly polar, enhancing interactions with charged residues in enzyme active sites (e.g., kinases). However, synthetic details and purity data are absent in the provided evidence.

Biological Activity

The compound 4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity based on various studies, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O4SC_{19}H_{24}N_{4}O_{4}S, with a molecular weight of 404.5 g/mol. The structure includes a methanesulfonyl group and an oxadiazole ring, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H24N4O4SC_{19}H_{24}N_{4}O_{4}S
Molecular Weight404.5 g/mol
Chemical ClassBenzamide derivative

Anti-inflammatory Properties

Preliminary studies indicate that This compound may interact with enzymes and receptors involved in inflammatory pathways. This interaction suggests potential therapeutic applications in reducing inflammation and pain. The compound's unique combination of functional groups enhances its bioactivity compared to similar compounds.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of oxadiazole derivatives. Compounds containing the oxadiazole ring have shown diverse biological effects such as antibacterial and antifungal properties. Although specific data on this compound's antimicrobial efficacy is limited, the structural characteristics suggest it may possess similar activities .

Anticancer Activity

1,3,4-Oxadiazoles are known for their anticancer properties. Studies have indicated that derivatives containing this heterocyclic structure can inhibit cancer cell proliferation through various mechanisms. The specific activity of This compound against different cancer cell lines remains to be fully explored but is a promising area for future research .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the methanesulfonyl group and the oxadiazole ring significantly contributes to the compound's biological activity. Variations in these structural components can lead to changes in potency and selectivity against biological targets.

Key Findings from SAR Studies

  • Methanesulfonyl Group : Enhances solubility and bioavailability.
  • Oxadiazole Ring : Contributes to diverse interactions within biological systems.
  • Tetrahydronaphthalenyl Moiety : Influences interaction with specific receptors or enzymes.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that related oxadiazole compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that This compound may have similar effects.
  • Anticancer Potential : In a comparative study of various oxadiazole derivatives against cancer cell lines (e.g., MCF-7 and HeLa), certain modifications led to enhanced cytotoxicity. This indicates that further modifications of the current compound could yield more potent anticancer agents .

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